

3-Acetyl rocuronium potential as a neuromuscular blocking agent

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Compound of Interest

Compound Name: 3-Acetyl rocuronium

CAS No.: 122483-73-2

Cat. No.: B1146332

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Technical Monograph: 3-Acetyl Rocuronium Bromide Pharmacological Potential, Structural Activity, and Analytical Control Executive Summary

3-Acetyl Rocuronium Bromide (CAS: 122483-73-2), pharmacopoeially designated as Rocuronium Impurity B, represents a critical structural analog in the aminosteroid class of neuromuscular blocking agents (NMBAs). Structurally, it is the 3,17-diacetoxy analog of rocuronium, bridging the pharmacological design space between Vecuronium (high potency, solution instability) and Rocuronium (lower potency, rapid onset, solution stability).

While primarily characterized as a process impurity, **3-acetyl rocuronium** possesses significant biological activity. Its theoretical pharmacological profile—characterized by higher potency than rocuronium but compromised hydrolytic stability—makes it a vital reference standard for quality control and a case study in the structure-activity relationships (SAR) of

aminosteroids. This guide provides a technical analysis of its potential as an agent, its synthesis/isolation, and protocols for its analytical characterization.

Structural Activity Relationship (SAR) Analysis

The design of modern aminosteroid NMBAs hinges on the modification of the androstane skeleton at positions 2, 3, 16, and 17. **3-Acetyl rocuronium** serves as a "missing link" in this evolution.

1.1 The "Acetylation Switch"

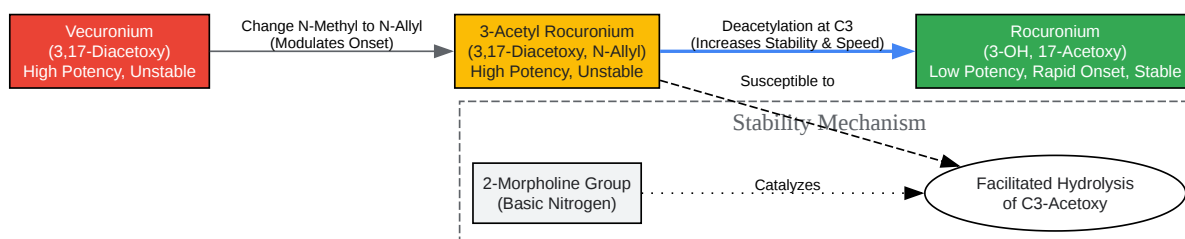
The pharmacological divergence between Rocuronium and its 3-acetylated analog illustrates the trade-off between potency and onset speed/stability.

Feature	Rocuronium (Marketed)	3-Acetyl Rocuronium (Impurity B)[1][2][3][4][5]	Vecuronium (Marketed)
C3 Substituent	Hydroxy (-OH)	Acetoxy (-OCOCH ₃)	Acetoxy (-OCOCH ₃)
C17 Substituent	Acetoxy	Acetoxy	Acetoxy
C2 Substituent	Morpholine	Morpholine	Piperidine
N16 Quaternary	Allyl-Pyrrolidinium	Allyl-Pyrrolidinium	Methyl-Piperidinium
Potency (ED95)	Low (approx.[4] 0.3 mg/kg)	High (Predicted <0.05 mg/kg)	High (0.05 mg/kg)
Onset Speed	Rapid (1-2 min)	Slower (Predicted)	Intermediate (3-5 min)
Solution Stability	High (Stable at pH 4)	Low (Spontaneous Hydrolysis)	Low (Lyophilized powder)

Mechanistic Insight: The 3-acetoxy group (present in **3-acetyl rocuronium** and vecuronium) significantly increases affinity for the nicotinic acetylcholine receptor (nAChR), resulting in high potency. However, high potency dictates a lower molar dose, which reduces the concentration gradient at the neuromuscular junction, thereby slowing the onset of action (Bowman's Principle). Furthermore, the 3-acetoxy group is susceptible to spontaneous hydrolysis,

catalyzed by the neighboring basic nitrogen at position 2 (morpholine in rocuronium/**3-acetyl rocuronium**).

1.2 Visualization: Aminosteroid SAR & Stability Logic



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Figure 1: SAR landscape connecting Vecuronium, Rocuronium, and the 3-Acetyl analog. The transition from 3-Acetyl to 3-Hydroxy (Rocuronium) was a deliberate design choice to enable a stable liquid formulation.

Experimental Protocols

For researchers utilizing **3-acetyl rocuronium** as a reference standard or investigating novel aminosteroid derivatives, the following protocols ensure rigorous data integrity.

2.1 Synthesis & Isolation (Acetylation of Rocuronium)

Since **3-acetyl rocuronium** is the acetylated precursor/analog, it can be synthesized by acetylating the 3-OH group of rocuronium.

Reagents: Rocuronium bromide, Acetic anhydride, Pyridine, Dichloromethane (DCM).

Protocol:

- **Dissolution:** Dissolve 1.0 g (1.64 mmol) of Rocuronium Bromide in 10 mL of anhydrous DCM under nitrogen atmosphere.
- **Catalysis:** Add 2.0 mL of Pyridine (acts as solvent and base).

- Acetylation: Dropwise add 1.0 mL of Acetic Anhydride at 0°C.
- Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Mobile phase: DCM:Methanol 9:1). **3-Acetyl rocuronium** will appear as a less polar spot (higher Rf) compared to rocuronium.
- Quenching: Quench with ice-cold saturated NaHCO₃ solution.
- Extraction: Extract with DCM (3 x 15 mL). Wash organic layer with brine, dry over anhydrous Na₂SO₄.
- Purification: Evaporate solvent. Purify residue via column chromatography (Silica gel, gradient elution DCM -> 5% MeOH/DCM).
- Validation: Confirm structure via ¹H-NMR (shift of H-3 proton downfield) and MS (M⁺ peak at 651.7).

2.2 Hydrolytic Stability Assessment (Kinetic Study)

To quantify the instability that precludes **3-acetyl rocuronium** from clinical use as a liquid formulation.

Objective: Determine the half-life () of **3-acetyl rocuronium** in aqueous buffer.

Workflow:

- Preparation: Prepare a 1 mg/mL stock solution of **3-acetyl rocuronium** in acetonitrile.
- Incubation: Spike stock into 10 mM phosphate buffer at pH 7.4 and pH 4.0 (thermostated at 25°C and 37°C). Final concentration: 50 µg/mL.
- Sampling: Aliquot 100 µL samples at t = 0, 15, 30, 60, 120, 240 mins.
- Quenching: Immediately add 100 µL cold acetonitrile + 0.1% Formic acid to stop hydrolysis.
- Analysis: Analyze via HPLC-UV or LC-MS/MS.

- Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm).
- Mobile Phase: A: Ammonium Formate (pH 3.0); B: Acetonitrile. Gradient 20% B to 60% B.
- Detection: UV at 210 nm.
- Calculation: Plot

vs. time. The slope

is the rate constant.

Expected Result: Rapid degradation at pH 7.4 (conversion to rocuronium); moderate stability at pH 4.0.

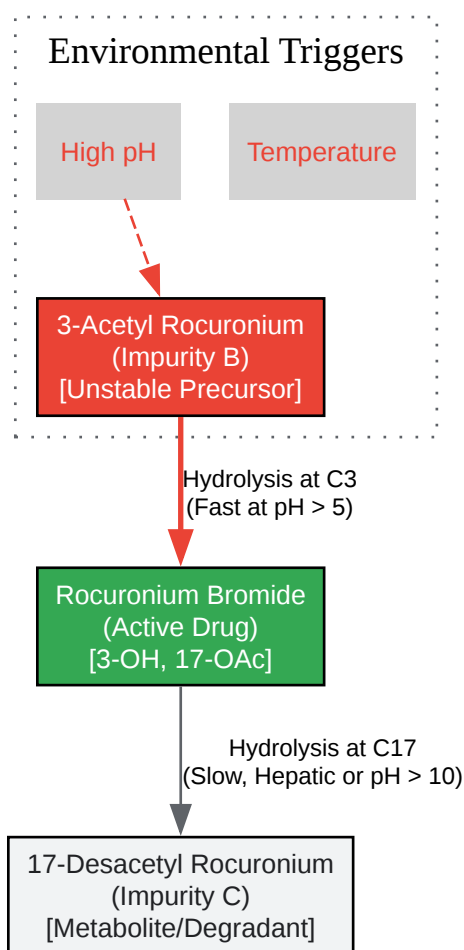
Analytical Characterization Data

When characterizing **3-Acetyl Rocuronium** (Impurity B)^{[2][3][4][5]}, distinguish it from Rocuronium and other impurities (like Impurity A: 17-desacetyl).

Parameter	3-Acetyl Rocuronium (Impurity B) ^{[2][3][4][5]}	Rocuronium (Parent)
Molecular Formula		
Molecular Weight	651.73 g/mol	609.70 g/mol
HPLC Relative Retention Time (RRT)	~1.2 - 1.3 (Less polar)	1.00
Key MS Fragment (Positive Mode)	m/z ~571	m/z ~529
Appearance	Off-white hygroscopic solid	Off-white hygroscopic powder

Degradation Pathway Visualization

Understanding the fate of **3-acetyl rocuronium** is essential for stability indicating methods.



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Figure 2: The degradation cascade. **3-Acetyl rocuronium** rapidly hydrolyzes to Rocuronium, which can further degrade to the inactive 17-desacetyl metabolite.

Conclusion on Potential

While **3-acetyl rocuronium** exhibits theoretical potential as a highly potent NMBA, its utility as a clinical agent is negated by the instability of the 3-acetoxy ester in the presence of the 2-morpholino group.

- Clinical Potential: Low. The inability to formulate a stable liquid solution (unlike Rocuronium) makes it inferior for modern anesthesia requirements.
- Research Potential: High. It serves as a critical Internal Standard for LC-MS quantification of Rocuronium in biological matrices (due to structural similarity and separation) and as a

Reference Standard for purity profiling.

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